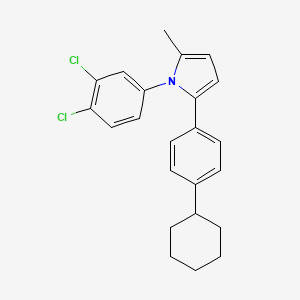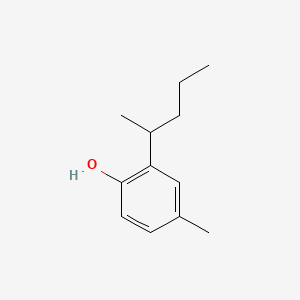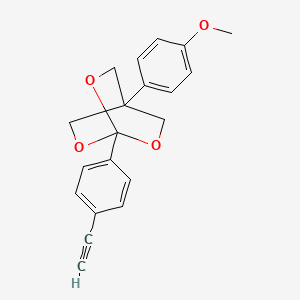
N-Caproyl tyramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Caproyl tyramine is a synthetic compound known for its antioxidant and anti-inflammatory properties. The name component “caproyl” indicates that the compound contains capric acid (decanoic acid), introduced through an acylation reaction . This compound is derived from tyramine, a biogenic amine generated via the decarboxylation of the amino acid tyrosine . This compound is recognized for its potential in improving skin barrier function and reducing redness, making it effective in promoting skin regeneration and vitality .
Preparation Methods
The preparation of N-Caproyl tyramine involves synthetic routes that typically include acylation reactions. One common method is the acylation of tyramine with capric acid. This reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure high yield and purity . Industrial production methods often utilize biocatalytic processes, which are efficient and environmentally friendly. For example, a three-step biocatalytic synthesis method for the production of tyramine from serine in keratin acid hydrolysis wastewater has been developed . This method involves the use of enzymes such as serine deaminase, tyrosine phenol-lyase, and tyrosine decarboxylase to convert serine to tyramine, which can then be acylated to form this compound .
Chemical Reactions Analysis
N-Caproyl tyramine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The acylation reaction, which introduces the caproyl group, is a key reaction for this compound. This reaction typically involves the use of acyl chlorides or anhydrides in the presence of a base . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield amines .
Scientific Research Applications
N-Caproyl tyramine has a wide range of scientific research applications. In chemistry, it is used as an antioxidant to inhibit reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients . In biology and medicine, it is recognized for its anti-inflammatory properties, which help in reducing redness and promoting skin regeneration . Additionally, it has applications in the cosmetic industry, where it is used in skincare products to protect the skin from external influences and improve skin barrier function . Research has also explored its potential in tissue engineering, where tyramine-based hydrogels are used for tissue repair and regeneration .
Mechanism of Action
The mechanism of action of N-Caproyl tyramine involves its antioxidant and anti-inflammatory properties. It acts by inhibiting oxidative stress and reducing inflammation at the molecular level. The compound targets reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage . Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . These actions contribute to its effectiveness in promoting skin health and regeneration.
Comparison with Similar Compounds
N-Caproyl tyramine can be compared with other similar compounds such as N-trans-coumaroyltyramine, N-trans-feruloyltyramine, and N-trans-feruloyloctopamine . These compounds share structural similarities, as they all contain the tyramine backbone with different acyl groups attached. this compound is unique due to the presence of the caproyl group, which imparts distinct antioxidant and anti-inflammatory properties . The comparison highlights the uniqueness of this compound in terms of its specific applications and effectiveness in promoting skin health.
Properties
CAS No. |
1184818-23-2 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C14H21NO2/c1-2-3-4-5-14(17)15-11-10-12-6-8-13(16)9-7-12/h6-9,16H,2-5,10-11H2,1H3,(H,15,17) |
InChI Key |
OOAYUBIIDJANMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


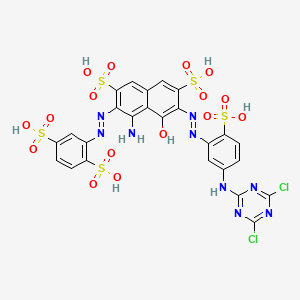

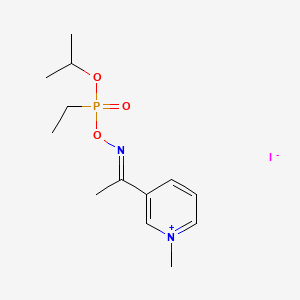
![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12731263.png)
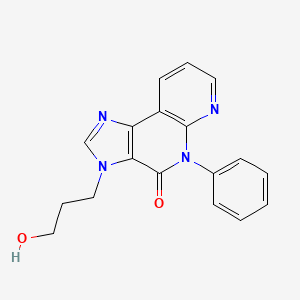

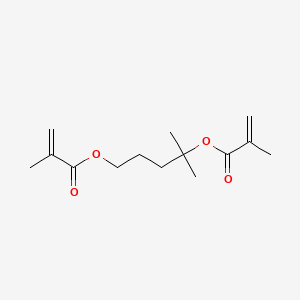
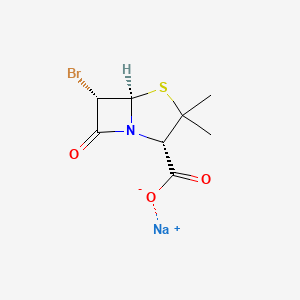
![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylcarbamothioylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12731290.png)
![2-(2-Hydroxyethoxy)ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12731321.png)
